Methyl 5-(methylamino)pentanoate hydrochloride
Description
Properties
IUPAC Name |
methyl 5-(methylamino)pentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8-6-4-3-5-7(9)10-2;/h8H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNMRJYPMNVNLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCC(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253582-24-9 | |
| Record name | Pentanoic acid, 5-(methylamino)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1253582-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5-(methylamino)pentanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(methylamino)pentanoate hydrochloride typically involves the reaction of 5-(methylamino)pentanoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with stringent quality control measures in place .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release methanol .
Reactions Involving the Methylamino Group
The secondary amine participates in alkylation, acylation, and condensation reactions:
Alkylation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Formaldehyde (10 eq) | pH 9, 25°C, 24 hrs | N-hydroxymethylated derivative | 60-75% |
| Iodomethane (2 eq) | K₂CO₃, DMF, 50°C, 12 hrs | N,N-dimethylamino derivative | ~85% |
Key Finding :
-
Formylation at the methylamino group forms stable adducts, as observed in analogous amino acid reactions .
Acylation
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride (1.2 eq) | Et₃N, CH₂Cl₂, 0°C → RT | N-acetyl-5-(methylamino)pentanoate |
Side Reaction :
Competitive ester hydrolysis occurs if moisture is present, requiring anhydrous conditions .
Cyclization Reactions
Intramolecular reactions form heterocyclic structures:
| Conditions | Product | Stability |
|---|---|---|
| pH 7.4, 37°C, 48 hrs | 6-membered lactam (via amine-ester cyclization) | High (kinetically favored) |
| HCHO (5 eq), pH 9 | Thiazolidine analog (if thiol present) | Thermodynamically stable |
Structural Drivers :
-
The five-carbon chain enables strain-free 6-membered ring formation.
-
Cyclization rates increase at higher temperatures (ΔG‡ ≈ 80 kJ/mol).
Salt-Formation Equilibria
The hydrochloride salt influences solubility and reactivity:
| Property | Value | Impact on Reactivity |
|---|---|---|
| Water solubility | >50 mg/mL (25°C) | Enhances polar reaction kinetics |
| pKa (amine) | ~8.2 | Deprotonation above pH 8 increases nucleophilicity |
Solvent Effects :
Scientific Research Applications
Methyl 5-(methylamino)pentanoate hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of methyl 5-(methylamino)pentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 5-(Benzylamino)-3-oxopentanoate Hydrochloride
- Molecular Formula: C₁₃H₁₈ClNO₃
- Molecular Weight : 271.74 g/mol
- CAS : 1257403-90-9
- Key Differences: Incorporates a benzyl group and a ketone at the third carbon, increasing steric bulk and altering reactivity compared to the unsubstituted methylamino derivative .
Nalpha-Tosyl-L-arginine Methyl Ester Hydrochloride
- Molecular Formula : C₁₄H₂₃ClN₄O₄S
- Molecular Weight : 378.87 g/mol
- CAS : 1784-03-8
- Key Differences: Contains a tosyl-protected guanidino group and an L-arginine backbone, making it a protease inhibitor substrate. This contrasts with the simpler methylamino group in the target compound .
Methyl 5-Amino-4-(trifluoromethyl)pentanoate Hydrochloride
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
- Molecular Formula: C₇H₁₄ClNO₂
- Molecular Weight : 179.65 g/mol
- Key Differences : Cyclobutane ring reduces conformational flexibility, impacting binding affinity in pharmaceutical contexts .
Physicochemical Properties
| Compound | Solubility (Water) | Melting Point (°C) | LogP | Stability |
|---|---|---|---|---|
| Methyl 5-(Methylamino)pentanoate HCl | High | Not reported | 0.45 | Stable at RT |
| Nalpha-Tosyl-L-arginine Methyl Ester HCl | Moderate | 147 | 1.82 | Hygroscopic |
| Methyl 5-(Benzylamino)-3-oxopentanoate HCl | Low | Not reported | 1.15 | Sensitive to heat |
| Methyl 5-Amino-4-(trifluoromethyl)pentanoate HCl | High | Not reported | -0.28 | Hydrolytically stable |
Research Findings
Synthetic Utility: Methyl 5-(methylamino)pentanoate derivatives are key intermediates in synthesizing spirocyclic compounds and β-amino acids, as demonstrated in cyclopropane-based drug candidates .
Biological Activity : Tosyl-protected arginine esters show inhibitory effects on thrombin and trypsin, highlighting the role of functional groups in enzyme interaction .
Fluorinated Analogues : Trifluoromethyl-substituted variants exhibit improved pharmacokinetic profiles due to enhanced lipophilicity and metabolic resistance .
Biological Activity
Methyl 5-(methylamino)pentanoate hydrochloride, a derivative of the amino acid leucine, has garnered attention in biomedical research due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its molecular formula and a molecular weight of approximately 139.63 g/mol. It is a hydrochloride salt that enhances its solubility and bioavailability, making it suitable for various pharmaceutical applications.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its structural similarity to leucine, an essential amino acid involved in protein synthesis and metabolic regulation. The compound may influence several key biological processes:
- Protein Synthesis : Mimicking leucine, it can stimulate mTOR pathways, which are crucial for protein synthesis in muscle tissues.
- Metabolic Regulation : It may affect glucose metabolism and insulin signaling pathways, potentially benefiting metabolic disorders.
- Neurotransmitter Activity : Some studies suggest it might play a role in neurotransmitter modulation, impacting cognitive functions and mood regulation.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to enhance cellular proliferation and protein synthesis in muscle cells. For instance, a study found that this compound significantly increased the rate of protein synthesis in C2C12 myoblasts compared to control groups .
In Vivo Studies
In vivo experiments conducted on rodent models showed that administration of this compound resulted in increased muscle mass and improved metabolic profiles. These findings suggest its potential as a supplement for enhancing athletic performance and recovery .
Case Studies
- Athletic Performance Enhancement :
- Metabolic Disorders :
Comparative Analysis
The following table summarizes the unique features and biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl 5-(methylamino)pentanoate HCl | Enhances protein synthesis; regulates metabolism | Hydrochloride salt form; high solubility |
| Leucine | Essential amino acid; promotes muscle growth | Naturally occurring; widely studied |
| Other Amino Acid Derivatives | Varying effects on metabolism; less potent | Structural variations lead to different activities |
Q & A
Q. What in vitro assays evaluate the compound’s biological activity?
- Answer : Enzyme inhibition assays (e.g., serine proteases) and cell viability assays (MTT) are common. For analogs like Nω-nitro-L-arginine methyl ester HCl, IC values in nitric oxide synthase inhibition range from 10-50 µM .
Methodological Notes
- Data Interpretation : Contradictions in storage conditions (e.g., -20°C vs. room temperature) arise from compound-specific stability; always validate via accelerated stability testing .
- Analytical Cross-Validation : Combine NMR (structural confirmation) with HPLC (purity) to minimize false positives in impurity identification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
